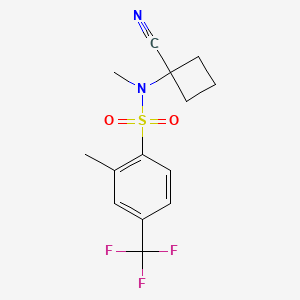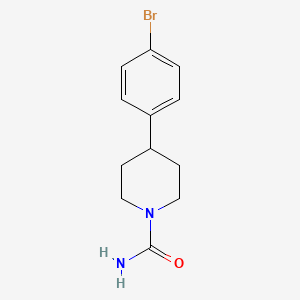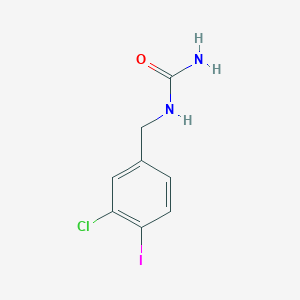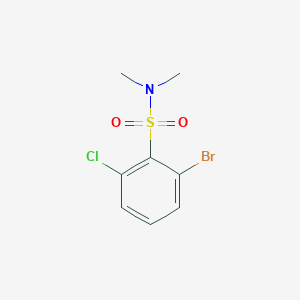
N-(1-cyanocyclobutyl)-N,2-dimethyl-4-(trifluoromethyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-cyanocyclobutyl)-N,2-dimethyl-4-(trifluoromethyl)benzenesulfonamide, commonly known as CCT137690, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the family of sulfonamides and has been shown to inhibit the activity of several kinases, making it a promising candidate for cancer therapy.
作用機序
CCT137690 inhibits the activity of CDKs, Aurora kinases, and PLKs by binding to the ATP-binding site of these kinases. This binding prevents the transfer of phosphate groups to target proteins, thereby inhibiting their activity. As a result, CCT137690 induces cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
CCT137690 has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been found to inhibit the growth of tumor xenografts in animal models. In addition, CCT137690 has been shown to sensitize cancer cells to radiation therapy, making it a potential adjuvant therapy for cancer treatment.
実験室実験の利点と制限
One of the main advantages of CCT137690 is its specificity for CDKs, Aurora kinases, and PLKs, which are all involved in cell cycle regulation and are often dysregulated in cancer cells. This specificity makes CCT137690 a promising candidate for cancer therapy with minimal side effects. However, one limitation of CCT137690 is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the research and development of CCT137690. One potential direction is to optimize the synthesis method to improve the yield and solubility of CCT137690. Another direction is to explore the potential of CCT137690 as a combination therapy with other cancer drugs or radiation therapy. Additionally, further studies are needed to determine the safety and efficacy of CCT137690 in clinical trials.
合成法
The synthesis of CCT137690 involves several steps, starting with the reaction of 1-cyanocyclobutane carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with N,N-dimethyl-4-(trifluoromethyl)benzenesulfonamide to give CCT137690. The overall yield of this synthesis method is around 30%.
科学的研究の応用
CCT137690 has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the activity of several kinases, including CDKs (cyclin-dependent kinases), Aurora kinases, and PLKs (Polo-like kinases), which are all involved in cell cycle regulation and are often dysregulated in cancer cells. CCT137690 has been found to induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for cancer therapy.
特性
IUPAC Name |
N-(1-cyanocyclobutyl)-N,2-dimethyl-4-(trifluoromethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3N2O2S/c1-10-8-11(14(15,16)17)4-5-12(10)22(20,21)19(2)13(9-18)6-3-7-13/h4-5,8H,3,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLZMMYRQNLZTFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(F)(F)F)S(=O)(=O)N(C)C2(CCC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-bromo-N-[(5-methyl-1,3-oxazol-2-yl)methyl]-1H-benzimidazole-4-carboxamide](/img/structure/B6626523.png)
![2-[4-[2-(2-Methylpropoxy)ethyl]piperazin-1-yl]benzenesulfonamide](/img/structure/B6626529.png)
![2-(1-ethylpyrazol-4-yl)-N-[2-methyl-5-(2-methylphenyl)pyrazol-3-yl]acetamide](/img/structure/B6626532.png)


![(2-Methoxy-6-methylpyridin-4-yl)-[4-[(4-methylpiperazin-1-yl)methyl]piperidin-1-yl]methanone](/img/structure/B6626554.png)

![2-[2-Tert-butylsulfanylethyl(cyclopropyl)amino]ethanol](/img/structure/B6626578.png)
![Tert-butyl 2-methyl-2-[4-(oxan-4-yl)-1,3-thiazol-2-yl]propanoate](/img/structure/B6626583.png)
![2-[(2-Tert-butyl-1,2,4-triazol-3-yl)methylsulfanyl]-5-(3-chlorophenyl)-1,3,4-oxadiazole](/img/structure/B6626592.png)
![Ethyl 4-amino-2-[(2-tert-butyl-1,2,4-triazol-3-yl)methylsulfanyl]pyrimidine-5-carboxylate](/img/structure/B6626593.png)
![(1S,2S)-2-(difluoromethyl)-N-[[4-(3-fluorophenyl)oxan-4-yl]methyl]cyclopropane-1-carboxamide](/img/structure/B6626596.png)
![Methyl 4-bromo-2-[(2-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]benzoate](/img/structure/B6626597.png)
![Methyl 4-bromo-2-[(3-cyano-1,2,4-triazol-1-yl)methyl]benzoate](/img/structure/B6626612.png)